3-Cyano-4-fluoroaniline, hcl
Overview
Description
3-Cyano-4-fluoroaniline hydrochloride is a chemical compound with the molecular formula C7H5FN2Cl. This compound is characterized by the presence of a cyano group (-CN) and a fluoro group (-F) attached to an aniline derivative, which is further protonated to form the hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-fluoroaniline hydrochloride typically involves the nitration of 2-fluorobenzonitrile followed by reduction. The reaction conditions include the use of strong acids and reducing agents under controlled temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the use of specific catalysts to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4-fluoroaniline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted anilines or benzene derivatives.
Scientific Research Applications
3-Cyano-4-fluoroaniline hydrochloride is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties in drug development.
Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 3-Cyano-4-fluoroaniline hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, while the fluoro group influences the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
3-Cyano-4-fluoroaniline hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include 4-fluoroaniline, 3-cyanobenzonitrile, and 2-fluorobenzonitrile. The presence of both cyano and fluoro groups in 3-Cyano-4-fluoroaniline hydrochloride gives it distinct chemical and biological properties compared to these compounds.
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Properties
IUPAC Name |
5-amino-2-fluorobenzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYVGRUXKQPZCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801316-08-5 | |
Record name | Benzonitrile, 5-amino-2-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=801316-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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